(1S)-1-(4-thien-2-ylphenyl)ethanamine, also known as (1S)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine, is a compound that belongs to the class of phenethylamines, which are characterized by a phenyl ring attached to an ethylamine structure. This compound contains a thiophene moiety, which contributes to its unique chemical properties and potential biological activities. It is primarily used in scientific research for its structural similarities to other biologically active compounds and its potential applications in medicinal chemistry.
This compound can be classified as:
The synthesis of (1S)-1-(4-thien-2-ylphenyl)ethanamine typically involves several key steps:
In industrial settings, catalytic methods are often employed to enhance yield and efficiency. For example:
The molecular structure of (1S)-1-(4-thien-2-ylphenyl)ethanamine can be described by its molecular formula , with a molecular weight of 203.31 g/mol.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 203.31 g/mol |
IUPAC Name | (1S)-1-(4-thiophen-2-ylphenyl)ethanamine |
InChI | InChI=1S/C12H13NS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9H,13H2,1H3/t9-/m0/s1 |
InChI Key | CZPBHPBBSDXKIG-VIFPVBQESA-N |
SMILES | CC(C1=CC=C(C=C1)C2=CC=CS2)N |
(1S)-1-(4-thien-2-ylphenyl)ethanamine can undergo various chemical transformations:
The products formed from these reactions depend on the specific conditions and reagents used:
The mechanism of action for (1S)-1-(4-thien-2-ylphenyl)ethanamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example:
The compound exhibits typical properties associated with organic amines, including solubility in organic solvents and moderate volatility.
The presence of both aromatic and heteroaromatic systems contributes to its reactivity:
Property | Value |
---|---|
Melting Point | Not specified in available data |
Boiling Point | Not specified in available data |
Solubility | Soluble in organic solvents |
(1S)-1-(4-thien-2-ylphenyl)ethanamine has several applications in scientific research:
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.: 158905-17-0
CAS No.:
CAS No.: 13463-39-3